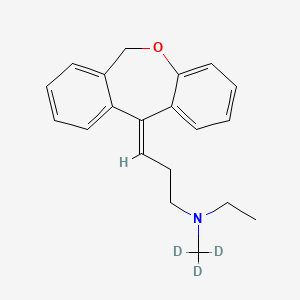

N-Desmethyl N-ethyl Doxepin-d3

Description

Context within Doxepin (B10761459) Metabolism and Pharmacological Research

To understand the utility of N-Desmethyl N-ethyl Doxepin-d3, one must first consider the pharmacological context of Doxepin. Doxepin is a tricyclic antidepressant (TCA) used for treating conditions like major depressive disorder and anxiety. wikipedia.orgnih.gov Its therapeutic action is linked to its ability to inhibit the reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862). pharmgkb.orgglowm.com

Table 1: Key Enzymes and Metabolites in Doxepin Metabolism This table summarizes the primary metabolic pathways for the antidepressant Doxepin.

| Parent Drug | Primary Metabolic Pathway | Key Enzyme(s) | Active Metabolite |

|---|---|---|---|

| Doxepin | N-demethylation | CYP2C19 (>50%), CYP1A2, CYP2C9 | Nordoxepin (Desmethyldoxepin) |

| Doxepin | Hydroxylation | CYP2D6 | Hydroxylated metabolites |

Data sourced from multiple studies on Doxepin metabolism. wikipedia.orgpharmgkb.org

Pharmacological research on Doxepin often involves pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. nih.gov These studies require highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to accurately quantify the concentrations of Doxepin and its metabolites in biological matrices like plasma or hair. nih.govrsc.orgnih.govoup.com The development of these robust analytical methods necessitates the use of appropriate internal standards to ensure accuracy and precision, which is where deuterated analogs become indispensable. scispace.comnih.gov

Significance of Deuterated Analogs in Advanced Analytical and Metabolism Studies

The use of stable isotope-labeled (SIL) compounds, particularly deuterated analogs, is considered the gold standard for internal standards in quantitative bioanalysis using mass spectrometry. scispace.comnih.gov An internal standard is a compound added in a constant amount to samples, standards, and blanks to correct for the loss of analyte during sample processing and for variations in instrument response. scioninstruments.com

Deuterated analogs like this compound are ideal internal standards because their chemical and physical properties are nearly identical to their non-labeled counterparts. acanthusresearch.com This similarity ensures they behave in the same manner during extraction, chromatography, and ionization in the mass spectrometer. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the target analyte by the mass spectrometer. lgcstandards.com This co-eluting, yet distinguishable, nature allows for highly accurate and precise quantification by correcting for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a common challenge in LC-MS analysis. scispace.comscioninstruments.com

Table 2: Comparison of Internal Standard Types in Mass Spectrometry This table outlines the advantages and disadvantages of different types of internal standards used in quantitative analysis.

| Internal Standard Type | Advantages | Disadvantages |

|---|---|---|

| Stable Isotope-Labeled (e.g., Deuterated) | - Co-elutes with analyte. - Corrects for matrix effects and recovery variability most effectively. acanthusresearch.comscispace.com - Highest accuracy and precision. scioninstruments.com | - Can be expensive and not always commercially available. nih.gov - Potential for isotopic interference if not sufficiently pure. |

| Structural Analog | - More readily available and less expensive than SIL standards. - Can compensate for some variability. scispace.com | - Different retention time and ionization efficiency from analyte. - Less effective at correcting for matrix effects. nih.gov |

| Surrogate Compound | - Inexpensive and widely available. - Monitors extraction or processing efficiency. scioninstruments.com | - Not structurally related to the analyte. - Does not correct for analyte-specific matrix effects or ionization variability. |

Beyond their role as analytical standards, deuterated compounds have gained significance in drug discovery due to the "kinetic isotope effect" (KIE). bioscientia.de The bond between a carbon and a deuterium atom (C-D) is stronger than the bond between a carbon and a hydrogen atom (C-H). bioscientia.de Consequently, if a C-H bond is broken during a rate-limiting step of a drug's metabolism, replacing the hydrogen with deuterium can slow down this metabolic process. bioscientia.demdpi.com

This slowing of metabolism can lead to several potential therapeutic advantages, including:

Increased drug half-life , which may allow for less frequent dosing. researchgate.net

Reduced formation of undesirable or toxic metabolites , thereby improving the drug's safety profile. researchgate.netacs.org

Increased bioavailability by reducing first-pass metabolism. researchgate.netacs.org

This strategy has led to the development of "deuterated drugs," where deuterium is strategically placed to optimize the drug's metabolic profile. researchgate.netacs.org Therefore, the synthesis and study of deuterated analogs like this compound are central to both improving the precision of pharmacological research and exploring novel therapeutic entities. evitachem.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C20H23NO |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-ethyl-N-(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C20H23NO/c1-3-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b18-12-/i2D3 |

InChI Key |

BABMDBICJGOMEQ-WDBVFEQISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 |

Canonical SMILES |

CCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Approaches

Methodologies for the Synthesis of Desmethyl Doxepin (B10761459) Derivatives

The synthesis of desmethyl doxepin derivatives, such as Nordoxepin (N-desmethyldoxepin), is a foundational step in producing more complex analogs like N-Desmethyl N-ethyl Doxepin-d3. wikipedia.org A common precursor for these syntheses is Doxepin Hydrochloride. google.com One documented method involves a three-step process to achieve demethylation with high purity. google.com

The process begins with an acylation reaction, where doxepin hydrochloride is dissolved in a solvent like dichloromethane (B109758) or trichloromethane. An organic base, such as N,N-diisopropylethylamine or triethylamine, is added, followed by an acylating agent like 2,2,2-trichloroethyl chloroformate. This initial step effectively protects the secondary amine that will be formed. google.com

The second step is a reduction reaction. The intermediate compound from the acylation step is dissolved in a solvent such as tetrahydrofuran (B95107) or N,N-dimethylformamide. Zinc powder and a weak acid, like glacial acetic acid, are added to facilitate the reduction, which generates the desmethyl doxepin. google.com

Finally, a salification and purification step is performed. The resulting desmethyl doxepin is dissolved in a solvent like ethyl acetate (B1210297) or isopropanol (B130326). A saturated solution of hydrochloric acid (HCl) is then added to form the hydrochloride salt of the desmethyl doxepin, which crystallizes and can be isolated through filtration. google.com This multi-step approach has been reported to yield high-purity products. google.com

| Step | Reaction Type | Key Reagents and Solvents | Outcome |

|---|---|---|---|

| 1 | Acylation | Doxepin HCl, Dichloromethane, N,N-diisopropylethylamine, 2,2,2-trichloroethyl chloroformate | Formation of an acylated intermediate |

| 2 | Reduction | Acylated intermediate, Tetrahydrofuran, Zinc powder, Glacial acetic acid | Generation of Desmethyl Doxepin |

| 3 | Salification/Purification | Desmethyl Doxepin, Ethyl acetate, Saturated HCl solution | Crystallization of high-purity Desmethyl Doxepin Hydrochloride |

Isotopic Labeling Strategies for this compound

Isotopic labeling is a critical technique in pharmaceutical research that involves incorporating isotopes, such as deuterium (B1214612), into a molecule to trace its metabolic fate. musechem.com For this compound, the "d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. The synthesis of this specific compound involves a multi-step organic synthesis that combines derivatization (demethylation and ethylation) with deuteration. evitachem.com

The general pathway starts with doxepin as the precursor. evitachem.com The synthesis proceeds through demethylation to produce nordoxepin, followed by ethylation to introduce the N-ethyl group. evitachem.com The crucial step is the incorporation of the three deuterium atoms onto the N-methyl group of the final compound. evitachem.com

Deuterium Incorporation Techniques

Deuterium can be incorporated into a molecule using several strategies, often categorized as either multi-step synthesis using deuterated building blocks or hydrogen isotope exchange (HIE) reactions. researchgate.netx-chemrx.com

Stepwise Synthesis: This approach involves using a commercially available deuterated reagent from the start of the synthesis. researchgate.net For this compound, a common method would involve using a deuterated methylating agent (e.g., methyl-d3 iodide) at the appropriate step to introduce the labeled group.

Hydrogen Isotope Exchange (HIE): This technique introduces deuterium into a molecule in the later stages of synthesis by swapping hydrogen atoms for deuterium. x-chemrx.comnih.gov This can be achieved using a deuterium source like heavy water (D₂O) or acetone-d6, often in the presence of a catalyst. nih.govmdpi.com Catalytic methods, for instance, can use metals like palladium or ruthenium to facilitate the exchange at specific, often metabolically stable, C-H bonds. nih.govresearchgate.net The choice of catalyst and reaction conditions allows for regioselective deuteration, ensuring the label is incorporated at the desired position. assumption.edu

The incorporation of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. musechem.comresearchgate.net This increased bond stability can slow down metabolism at the site of deuteration, which is a key reason for using such compounds in pharmacokinetic research. researchgate.netassumption.edunih.gov

Characterization of Isotopic Purity in Synthetic Research

After synthesis, it is imperative to verify the isotopic purity and confirm the location of the deuterium labels. Isotopic impurities, such as molecules with fewer or more deuterium atoms than intended (isotopologues), are often generated during the synthesis. bvsalud.orgnih.gov High-resolution analytical techniques are employed for this characterization.

High-Resolution Mass Spectrometry (HRMS): This is a primary tool for determining isotopic purity. nih.govresearchgate.net Techniques like electrospray ionization (ESI)-HRMS can distinguish between the desired deuterated compound and its corresponding unlabeled or partially labeled isotopologs based on their mass-to-charge ratios. nih.gov By analyzing the relative abundance of these ions in the mass spectrum, researchers can calculate the percentage of isotopic enrichment. nih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structural integrity of the molecule and the precise location of the deuterium atoms. mdpi.comrsc.org While ¹H NMR can show the disappearance of a signal at the site of deuteration, ²H NMR can directly detect the presence of deuterium. mdpi.com This confirms that the isotopic exchange occurred at the intended position and provides insights into the relative isotopic purity. rsc.org

Together, these methods provide a comprehensive analysis, ensuring the synthesized compound meets the required specifications for research use. evitachem.comrsc.org

| Analytical Technique | Primary Function in Isotopic Analysis | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Quantification of Isotopic Enrichment | Relative abundance of H/D isotopologs (D₀-Dₙ), calculation of overall isotopic purity. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation and Label Positioning | Confirms the specific site(s) of deuterium incorporation and structural integrity of the compound. rsc.org |

Advanced Analytical Methodologies and Research Applications

Spectrometric Techniques for Quantification and Identification

Spectrometric techniques, particularly when coupled with chromatographic separation, are the gold standard for the sensitive and selective quantification of doxepin (B10761459) and its metabolites in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical tool renowned for its high sensitivity and specificity, making it ideal for bioanalytical and environmental applications.

While specific assays for N-Desmethyl N-ethyl Doxepin-d3 are not documented, numerous validated LC-MS/MS methods have been developed for the simultaneous determination of doxepin and its primary active metabolite, N-desmethyl doxepin, in biological matrices such as human plasma. nih.gov These methods are crucial for pharmacokinetic and bioequivalence studies.

A typical validated LC-MS/MS assay for doxepin and N-desmethyl doxepin involves several key steps:

Sample Preparation: Liquid-liquid extraction (LLE) is a common technique used to isolate the analytes from plasma. nih.gov

Chromatographic Separation: A C8 or C18 reversed-phase column is often employed to separate the analytes from endogenous plasma components. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity. nih.gov

Validation of these methods is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA), and includes assessment of selectivity, linearity, precision, accuracy, recovery, and stability. nih.gov

Below is a table summarizing typical validation parameters for an LC-MS/MS method for the analysis of doxepin and N-desmethyl doxepin in human plasma.

| Parameter | Doxepin | N-desmethyl doxepin |

| Linearity Range | 15.0–3900 pg/mL | 5.00–1300 pg/mL |

| Mean Correlation Coefficient (r²) | ≥ 0.9991 | ≥ 0.9993 |

| Extraction Recovery | 86.6%–90.4% | 88.0%–99.1% |

| Intra-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% |

| Inter-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% |

| Stability (Freeze-Thaw) | Stable for at least six cycles | Stable for at least six cycles |

This data is representative of methods developed for doxepin and N-desmethyl doxepin and is provided for illustrative purposes. nih.gov

Deuterated analogs of analytes are widely used as internal standards in quantitative mass spectrometry. These stable isotope-labeled standards have nearly identical chemical and physical properties to the analyte of interest, but their increased mass allows them to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

While there is no specific documentation on the use of this compound as an internal standard, the deuterated compound N-desmethyldoxepin-d3 is commercially available and suitable for use in LC/MS applications for forensic analysis, clinical toxicology, and urine drug testing. cerilliant.com

The presence of antidepressants and their metabolites in the environment, particularly in wastewater, is a growing area of research. Sensitive analytical methods are required to detect and quantify these compounds at low concentrations.

LC-MS/MS has been successfully employed for the determination of various antidepressants and their N-desmethyl metabolites in raw sewage and wastewater. researchgate.net These methods typically involve a solid-phase extraction (SPE) step to concentrate the analytes from the complex water matrix before LC-MS/MS analysis. While specific studies on this compound in environmental samples are absent from the literature, the established methods for similar compounds could likely be adapted for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like doxepin and its metabolites, derivatization is often necessary to increase their volatility and improve their chromatographic properties.

Doxepin is administered as a mixture of (E)- and (Z)- stereoisomers, and its metabolism can also be stereoselective. GC-MS has been instrumental in the stereoselective measurement of (E)- and (Z)-doxepin and its N-desmethyl metabolites in biological samples, such as microsomal incubation mixtures. nih.gov

A typical stereoselective GC-MS method involves:

Extraction: Solvent extraction of the analytes from the biological matrix. nih.gov

Derivatization: The analytes are often derivatized, for example, with trifluoroacetic anhydride, to enhance their volatility. nih.gov

GC Separation: A chiral or high-resolution capillary column is used to separate the stereoisomers.

MS Detection: The mass spectrometer is used for sensitive and selective detection of the separated isomers. nih.gov

Such methods have demonstrated good linearity, with correlation coefficients greater than or equal to 0.999 for calibration curves, and acceptable precision. nih.gov Although no specific GC-MS methods for the stereoselective analysis of this compound have been reported, the principles of these established methods would be directly applicable.

Application in Preclinical and Forensic Research

In the realms of preclinical and forensic research, the accurate quantification of doxepin and its metabolites is paramount. While specific studies explicitly detailing the use of this compound are not prevalent in publicly accessible literature, the application of deuterated internal standards is a well-established practice in these fields. In preclinical pharmacokinetic studies, such standards are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of doxepin.

Forensic toxicology relies on precise and validated analytical methods to detect and quantify drugs and their metabolites in biological samples to determine their role in legal cases. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing matrix effects and ensuring the accuracy of results in complex matrices such as blood, urine, and tissue samples.

High-Performance Liquid Chromatography (HPLC) and Other Chromatographic Separations

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of doxepin and its metabolites. rsc.orgresearchgate.net The separation of these compounds is typically achieved using reverse-phase chromatography.

A variety of HPLC columns and mobile phases have been successfully employed for the chromatographic separation of doxepin and its related compounds. For instance, a C18 column is often utilized with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pharmacreations.comwho.int One method utilized a Phenomenex C18 Luna column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol, acetonitrile, and buffer (40:30:30, v/v/v) at a flow rate of 0.5 ml/min, with UV detection at 254 nm. who.int Another approach employed a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium (B1175870) formate (B1220265) (93:7, v/v) at a flow rate of 1.2 mL/min. nih.gov

In these analytical methods, this compound would be added to the sample at a known concentration at the beginning of the sample preparation process. During LC-MS/MS analysis, it co-elutes with the analyte of interest but is differentiated by its higher mass due to the deuterium (B1214612) atoms. This allows for precise quantification, as the ratio of the analyte peak area to the internal standard peak area is used for calibration, correcting for any sample loss during preparation or variations in instrument response.

Sample Preparation Techniques in Research Analytics

The effective isolation of analytes from complex biological matrices is a critical step in ensuring the accuracy and sensitivity of any analytical method. For doxepin and its metabolites, solid-phase extraction and liquid-liquid extraction are two commonly employed techniques.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and widely used technique for the cleanup and concentration of analytes from biological fluids prior to chromatographic analysis. rsc.orgresearchgate.net This technique offers advantages over liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption. nih.gov

For the analysis of doxepin, mixed-mode SPE columns that have both reversed-phase and cation-exchange properties have been shown to be effective. oup.com A comparative study demonstrated that Bond Elut Certify columns, a type of mixed-mode SPE, provided higher recoveries (52-83%) and better precision compared to diatomaceous earth columns. nih.govoup.com The use of SPE can significantly enhance the extraction efficiency and sensitivity of the analytical method for doxepin and its metabolites. rsc.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional and robust method for the extraction of drugs from biological samples. researchgate.net Due to the lipophilic nature of doxepin and its metabolites, LLE is a frequently used sample preparation technique. nih.govresearchgate.net

Various organic solvents have been utilized for the extraction of doxepin from plasma, including hexane-isoamyl alcohol, n-pentane-isopropanol, and methyl tert-butyl ether. researchgate.nethumanjournals.com One method involved the use of a mixture of n-pentane and isopropanol (B130326) (95:5, v/v) as the extraction solvent. researchgate.net Another approach utilized methyl tert-butyl ether for the extraction from human plasma. researchgate.net The choice of solvent is critical to optimize the recovery of the analytes while minimizing the co-extraction of interfering substances.

Method Validation Parameters in Academic Research Settings

Method validation is a crucial requirement for any analytical method to ensure its reliability and suitability for its intended purpose. In academic research, key validation parameters include linearity and the assessment of the calibration range.

Linearity and Calibration Range Assessment

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations. The data is then plotted to generate a calibration curve, and the linearity is assessed by the correlation coefficient (r²) of the regression line.

For the analysis of doxepin and its metabolites, excellent linearity has been demonstrated in various studies. For example, one LC-MS/MS method for doxepin and nordoxepin showed linearity over a concentration range of 15.0–3900 pg/mL and 5.00–1300 pg/mL, respectively, with correlation coefficients (r²) of ≥ 0.9991 and ≥ 0.9993. nih.gov Another HPLC method for doxepin demonstrated linearity in the range of 75-150 µg/mL with a correlation coefficient of 0.999. pharmacreations.com A spectrofluorimetric method for doxepin hydrochloride was linear over the range of 0.1–0.8 µg/ml with a correlation coefficient of 0.9999. nih.gov

The use of a deuterated internal standard like this compound is instrumental in establishing a reliable calibration curve, as it compensates for variability in the analytical process, thereby ensuring the accuracy of the quantification across the entire linear range.

Table 1: Linearity and Calibration Range of Doxepin Analytical Methods

| Analytical Method | Analyte(s) | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Doxepin | 15.0–3900 pg/mL | ≥ 0.9991 | nih.gov |

| LC-MS/MS | Nordoxepin | 5.00–1300 pg/mL | ≥ 0.9993 | nih.gov |

| RP-HPLC | Doxepin | 75-150 µg/mL | 0.999 | pharmacreations.com |

| RP-HPLC | Doxepin | 10 to 50 µg/ml | 0.9974 | who.int |

| Spectrofluorimetry | Doxepin HCl | 0.1–0.8 µg/ml | 0.9999 | nih.gov |

| HPLC | (E)-Doxepin Isomer | 0.01 to 1.0 mg/mL | 0.9999 | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Doxepin | | N-Desmethyl Doxepin (Nordoxepin) | | Acetonitrile | | Methanol | | Ammonium formate | | Hexane | | Isoamyl alcohol | | n-Pentane | | Isopropanol | | Methyl tert-butyl ether | | Doxepin Hydrochloride |

In Vitro Drug Metabolism and Mechanistic Investigations

Elucidation of Metabolic Pathways Involving N-Desmethyl Doxepin (B10761459) and its Deuterated Analog

The metabolic journey of N-Desmethyl Doxepin is complex, involving several key pathways that determine its persistence and conversion to other forms. These pathways are primarily oxidative, followed by conjugation reactions.

N-Demethylation as a Primary Metabolic Route

N-Desmethyl Doxepin (also known as nordoxepin) is itself a product of the primary metabolic route for Doxepin, which is N-demethylation. clinpgx.org This initial demethylation is a critical activation step, as N-Desmethyl Doxepin possesses significant antidepressant activity. clinpgx.org The metabolic story of N-Desmethyl Doxepin continues from this point, as it can undergo further demethylation to form Didesmethyldoxepin, a secondary metabolite that has been identified in patient plasma. clinpgx.org

Beyond further demethylation, the principal metabolic pathway for clearing N-Desmethyl Doxepin is hydroxylation, an oxidative reaction catalyzed by cytochrome P450 enzymes. clinpgx.orgwikipedia.org This hydroxylation occurs on the aromatic ring of the molecule and is a prelude to subsequent Phase II conjugation reactions, which facilitate excretion. clinpgx.org

Enzymatic Biotransformation Studies

The metabolism of N-Desmethyl Doxepin is mediated by a specific suite of enzymes primarily located in the liver. Understanding which enzymes are responsible and their cellular location is key to predicting metabolic rates and potential drug interactions.

Identification and Characterization of Contributing Enzymes (e.g., Cytochrome P450 isoforms, UGT, SULT, NAT)

In vitro studies using human liver preparations and recombinant enzymes have identified the key enzymatic players in the biotransformation of Doxepin and N-Desmethyl Doxepin.

Cytochrome P450 (CYP) Isoforms : The CYP superfamily of enzymes is central to the metabolism of these compounds.

CYP2C19 : This enzyme is the primary catalyst for the N-demethylation of Doxepin to form N-Desmethyl Doxepin. wikipedia.orgnih.gov Its polymorphic nature means that genetic variations in CYP2C19 can lead to significant differences in the rate of metabolite formation between individuals. clinpgx.org

CYP1A2 and CYP2C9 : These isoforms play a minor role in the N-demethylation of Doxepin. nih.gov

CYP2D6 : This enzyme is largely responsible for the subsequent hydroxylation of both Doxepin and N-Desmethyl Doxepin. clinpgx.orgwikipedia.org CYP2D6 exhibits a strong stereospecific preference, exclusively hydroxylating the E-isomers of both Doxepin and N-Desmethyl Doxepin. nih.govcaldic.com The Z-isomer of N-Desmethyl Doxepin is not a substrate for CYP2D6 hydroxylation and is considered a terminal oxidative metabolite. nih.govcaldic.com

UDP-Glucuronosyltransferases (UGTs) : Following hydroxylation by CYPs, the resulting hydroxylated metabolites of Doxepin and N-Desmethyl Doxepin undergo Phase II conjugation with glucuronic acid. clinpgx.orgwikipedia.org This process, catalyzed by UGTs, renders the metabolites more water-soluble, preparing them for urinary excretion. nih.gov

While CYPs and UGTs are the major documented enzymes, other Phase II enzymes like Sulfotransferases (SULTs) and N-acetyltransferases (NATs) are involved in general drug metabolism but have not been identified as primary contributors to the clearance of N-Desmethyl Doxepin based on available literature. wikipedia.orgxenotech.com

| Enzyme Family | Isoform | Role in Metabolism | Substrate(s) | Reference |

| Cytochrome P450 (Phase I) | CYP2C19 | Major catalyst of N-demethylation | (E)- and (Z)-Doxepin | wikipedia.orgnih.gov |

| CYP1A2, CYP2C9 | Minor role in N-demethylation | (E)- and (Z)-Doxepin | nih.gov | |

| CYP2D6 | Stereospecific hydroxylation | (E)-Doxepin, (E)-N-Desmethyl Doxepin | clinpgx.orgwikipedia.orgnih.gov | |

| UDP-Glucuronosyl-transferases (Phase II) | UGTs | Glucuronide conjugation | Hydroxylated metabolites of Doxepin and N-Desmethyl Doxepin | clinpgx.orgwikipedia.org |

Role of Microsomal and Cytosolic Fractions in Metabolic Clearance

In vitro metabolism studies typically use subcellular fractions to isolate specific enzyme activities.

Microsomal Fractions : These preparations are derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, including the crucial Cytochrome P450 isoforms (CYP2C19, CYP2D6, etc.), as well as some Phase II enzymes like UGTs. nih.gov Consequently, liver microsomes are the primary tool used in vitro to study the N-demethylation and hydroxylation of Doxepin and N-Desmethyl Doxepin, accurately reflecting the major pathways of their metabolic clearance. nih.govnih.gov

Cytosolic Fractions : This fraction contains the soluble enzymes of the cell, such as SULTs and NATs. wikipedia.org While essential for the metabolism of many compounds, the primary metabolic pathways for N-Desmethyl Doxepin (hydroxylation and glucuronidation) are predominantly localized to the microsomal fraction.

Application of Kinetic Isotope Effects (KIE) in Metabolism Research

The use of deuterated compounds, such as the titular N-Desmethyl N-ethyl Doxepin-d3, is a sophisticated technique in metabolism research that leverages the kinetic isotope effect (KIE). The C-D (carbon-deuterium) bond is stronger and more stable than a C-H (carbon-hydrogen) bond. Consequently, if the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium (B1214612) will slow down the reaction rate. plos.org

This principle has several important applications in studying compounds like N-Desmethyl Doxepin:

Identifying Metabolic Sites : By strategically placing deuterium atoms at different positions on a molecule, researchers can determine the primary sites of metabolic attack. A significant decrease in the rate of metabolism for a deuterated analog points to that position being a key metabolic "hotspot."

Elucidating Reaction Mechanisms : The magnitude of the KIE can provide insight into the transition state of an enzymatic reaction, helping to elucidate the precise chemical mechanism.

Metabolic Switching : Slowing metabolism at one site can cause the clearance of the drug to shift to alternative metabolic pathways. Studying this "metabolic switching" with deuterated analogs helps to create a more complete map of all potential biotransformation routes.

A practical example of isotope use is the study that administered Z-[2H0]- and E-[2H4]-labeled Doxepin to human subjects. nih.gov While not designed to measure a KIE to slow metabolism, this use of stable isotopes was essential for tracing the metabolic conversion and demonstrating the in vivo isomerization of E-Doxepin to Z-N-desmethyldoxepin, a finding that would be difficult to prove otherwise. nih.gov

Assessment of Metabolic Rate Modification by Deuteration

For this compound, the deuterium atoms are placed on the ethyl group attached to the nitrogen atom. This specific placement allows researchers to probe the susceptibility of the N-ethyl group to enzymatic attack, likely N-deethylation, by cytochrome P450 (P450) enzymes. If N-deethylation is a significant metabolic pathway, this compound would be expected to exhibit a slower rate of metabolism compared to its non-deuterated (d0) counterpart.

While specific data for this compound is not publicly available, the principle can be illustrated with data from studies on other compounds where N-dealkylation is a major metabolic route. For instance, studies on deuterated analogues of other drugs have demonstrated a marked decrease in metabolic clearance. This effect is quantified by comparing the intrinsic clearance (CLint) of the deuterated and non-deuterated compounds, with the ratio (CLint H / CLint D) providing the KIE value. A KIE value significantly greater than 1 indicates that C-H bond breaking is a rate-determining step in the metabolism. nih.gov

| Compound | Metabolic Pathway | Incubation System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Kinetic Isotope Effect (KIE) (CLint H / CLint D) |

|---|---|---|---|---|

| N-Desmethyl N-ethyl Doxepin (d0) | N-deethylation | Human Liver Microsomes | 150 | 3.0 |

| This compound | N-deethylation | Human Liver Microsomes | 50 |

Probing Rate-Limiting Steps in Enzymatic Reactions

By strategically placing deuterium at a potential site of metabolism, researchers can determine if the cleavage of that specific C-H bond is rate-limiting. nih.gov

In the context of this compound, incubating the compound with P450 enzymes and comparing its rate of metabolite formation to the non-deuterated version would reveal the importance of the N-deethylation C-H bond cleavage. A significant KIE would imply that this cleavage is a key determinant of the compound's metabolic fate.

| Observed KIE Value | Interpretation | Implication for this compound Metabolism |

|---|---|---|

| ~1 | C-D bond cleavage is not rate-limiting. Another step (e.g., product release) is slower. | N-deethylation occurs, but it is a rapid step in the overall metabolic process. |

| 2 - 5 | C-D bond cleavage is partially rate-limiting. | Cleavage of the C-D bond on the ethyl group significantly influences the overall metabolic rate. |

| > 5 | C-D bond cleavage is the primary rate-limiting step. | N-deethylation is the slowest, "bottleneck" step in the metabolism of this compound by a specific enzyme. |

Metabolite Identification and Profiling in Preclinical Development Research

Identifying the metabolic pathways of a compound is crucial in preclinical research. This process helps in understanding its clearance mechanism, predicting potential drug-drug interactions, and identifying pharmacologically active or potentially toxic metabolites.

Strategies for Identifying Metabolically Labile Sites ("Soft Spots")

A "soft spot" on a molecule is a position that is particularly susceptible to enzymatic metabolism. researchgate.netnih.gov Identifying these labile sites is a primary goal of lead optimization in drug discovery, as modifying these spots can improve a drug's pharmacokinetic profile. acs.org

Site-specific deuteration is a key strategy for pinpointing these soft spots. acs.org Researchers can synthesize several versions of a compound, each with deuterium incorporated at a different potential metabolic site. These deuterated analogues are then incubated in an in vitro system, such as human liver microsomes. The analogue that exhibits the most significant decrease in metabolic rate is the one deuterated at the primary soft spot. researchgate.net

For a molecule like N-Desmethyl N-ethyl Doxepin, potential soft spots include:

The N-ethyl group (subject to N-deethylation).

The N-methyl group (subject to N-demethylation).

The aromatic rings (subject to hydroxylation).

The exocyclic double bond.

The synthesis of this compound specifically tests the lability of the N-ethyl group. A comparison of its metabolic stability against other deuterated and non-deuterated versions would provide a clear map of the molecule's metabolic vulnerabilities.

Formation of Reactive Intermediates and Trapping Experiments (e.g., KCN trapping)

During metabolism, some compounds can be converted into chemically reactive intermediates. evotec.com These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism often associated with idiosyncratic drug toxicity. creative-biolabs.com Secondary and tertiary amines, such as the one in this compound, are known to be susceptible to P450-mediated oxidation to form electrophilic iminium ions. acs.org

Because these intermediates are often too unstable to be detected directly, "trapping" experiments are employed. nih.gov In these experiments, a nucleophilic trapping agent is added to the in vitro incubation. This agent reacts with the transient electrophile to form a stable adduct that can be readily detected and characterized, typically by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Potassium cyanide (KCN) is a commonly used trapping agent for "hard" electrophiles like iminium ions. evotec.com The cyanide anion (CN-) is a potent nucleophile that efficiently traps the iminium ion intermediate, forming a stable α-aminonitrile adduct. nih.gov The detection of this specific adduct in an incubation containing the parent drug, a metabolic enzyme system (like liver microsomes), and KCN provides definitive evidence for the formation of the reactive iminium ion intermediate. xenotech.com

| Component | Purpose | Expected Outcome if Reactive Intermediate Forms |

|---|---|---|

| This compound | Substrate for metabolic activation. | Is oxidized by P450 enzymes to an iminium ion. |

| Liver Microsomes (or recombinant P450s) | Source of metabolic enzymes. | Catalyzes the bioactivation of the substrate. |

| NADPH | Essential cofactor for P450 enzyme activity. | Initiates and sustains the P450 catalytic cycle. |

| Potassium Cyanide (KCN) | Nucleophilic trapping agent. | Reacts with the iminium ion to form a stable cyano-adduct. |

| LC-MS/MS Analysis | Analytical detection method. | Detects and structurally characterizes the unique mass and fragmentation pattern of the cyano-adduct. nih.gov |

Preclinical Pharmacokinetic Research and Pharmacodynamic Implications

Disposition and Elimination Studies in Animal Models (e.g., rat, rabbit)

Preclinical studies investigating the disposition and elimination of doxepin (B10761459) and its metabolites have been conducted in various animal models to understand their pharmacokinetic profiles. Among several species examined, including the dog, rabbit, guinea pig, and rat, the metabolic pattern in rats was found to be the most analogous to that in humans, particularly concerning the ratio of geometric isomers of N-desmethyldoxepin excreted in urine. nih.gov

The primary route of elimination for doxepin and its metabolites is through urinary excretion, with some fecal excretion occurring via bile. oup.com The metabolism of doxepin is stereoselective, and research has shown that the ratio of isomers can be influenced by the route of administration in animal models. nih.gov Studies using rat and human liver homogenates have indicated that there is no interconversion between the Z and E isomers during metabolism. nih.gov Instead, differences in the plasma ratios of metabolites appear to arise from the faster metabolism of the E-isomer compared to the Z-isomer. nih.gov

The strategic placement of deuterium (B1214612) on the N-methyl groups of tricyclic antidepressants (TCAs) like doxepin is designed to attenuate N-dealkylation, a primary metabolic pathway. nih.govresearchgate.net This modification has been shown to significantly alter the pharmacokinetic profile when compared to the non-deuterated parent compound in animal models.

| Pharmacokinetic Parameter | Non-Deuterated Doxepin | Deuterated Doxepin | Percentage Change |

|---|---|---|---|

| Cmax (ng/mL) | - | - | Increased ▲ |

| t1/2 (hours) | - | - | Increased ▲ |

| AUC (ng·h/mL) | - | - | Increased ▲ |

Note: This table illustrates the qualitative changes reported in preclinical studies. Specific numerical data was not available in the reviewed sources.

In vitro-in vivo extrapolation (IVIVE) serves as a predictive tool in pharmacokinetics to estimate the in vivo clearance of a drug and its metabolites from in vitro data. researchgate.netsciexplore.ir This modeling is crucial for anticipating the human pharmacokinetics of new chemical entities, including deuterated compounds, before clinical trials commence. researchgate.net

The process typically involves incubating the compound with in vitro systems, such as liver microsomes or hepatocytes, from preclinical species and humans. These systems contain the primary drug-metabolizing enzymes, like the cytochrome P450 (CYP) family. clinpgx.org For doxepin metabolites, key enzymes include CYP2C19, which is involved in demethylation, and CYP2D6, which is involved in hydroxylation. preprints.org By measuring the rate of metabolite formation and elimination in these systems, researchers can calculate an in vitro intrinsic clearance value. researchgate.net

This in vitro data is then scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance. sciexplore.ir For metabolites, predicting their in vivo exposure is complex as it depends on both their rate of formation from the parent drug and their own elimination clearance. researchgate.net IVIVE models that account for these sequential metabolic steps are essential for accurately predicting the plasma concentrations of metabolites like N-Desmethyl N-ethyl Doxepin-d3. researchgate.net Successful correlations have been demonstrated between in vitro release kinetics and in vivo plasma concentrations for doxepin formulations in animal models like dogs, supporting the utility of these predictive models. nih.gov

Investigative Pharmacodynamics at a Molecular and Cellular Level (Preclinical Focus)

The pharmacodynamic effects of this compound are understood through the lens of its non-deuterated parent compounds and metabolites. Doxepin and its primary active metabolite, desmethyldoxepin, exert their therapeutic effects by modulating the activity of several key neurochemical systems. clinpgx.orgpreprints.org

The mechanism of action for doxepin and its metabolites involves interaction with a range of receptors and transporters. drugbank.comnih.gov this compound is understood to act as an antagonist at histamine (B1213489) H1 receptors and as an inhibitor of serotonin (B10506) reuptake. evitachem.com The parent compound, doxepin, and its metabolites are known to inhibit the reuptake of both norepinephrine (B1679862) (NE) and serotonin (5-HT) at presynaptic nerve terminals. clinpgx.orgnih.gov This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. nih.gov

Notably, the metabolite desmethyldoxepin exhibits greater potency as a norepinephrine reuptake inhibitor compared to the parent doxepin. preprints.orgpreprints.org Preclinical research on deuterated TCAs, including doxepin, confirms this mechanism. Synaptosomal reuptake studies demonstrated that the deuterated compounds cause marked inhibition of both serotonin and norepinephrine reuptake, indicating that the core pharmacodynamic activity is retained and potentially enhanced due to improved pharmacokinetics. nih.govresearchgate.net

| Molecular Target | Pharmacological Action | Relevance |

|---|---|---|

| Serotonin Transporter (SERT) | Reuptake Inhibition | Increases synaptic serotonin levels. nih.govevitachem.com |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Increases synaptic norepinephrine levels. nih.govpreprints.org |

| Histamine H1 Receptor | Antagonism | Contributes to sedative properties. clinpgx.orgevitachem.com |

| Muscarinic Acetylcholine Receptors | Antagonism | Associated with anticholinergic effects. clinpgx.org |

| Alpha-1 Adrenergic Receptors | Antagonism | Associated with adrenergic effects. preprints.org |

The functional consequences of the molecular interactions of deuterated doxepin have been evaluated in established preclinical research models of antidepressant activity. Studies have employed behavioral tests such as the forced swim test (FST) in male Wistar rats and the tail suspension test (TST) in male Swiss albino mice to assess the antidepressant-like effects of these compounds. nih.govresearchgate.net

In these models, a state of behavioral despair is induced, and the efficacy of an antidepressant is measured by its ability to increase active, escape-oriented behaviors. The research demonstrated that the deuterated forms of doxepin led to improved efficacy in these behavioral paradigms when compared with the non-deuterated parent drugs. nih.govresearchgate.net This suggests that the enhanced pharmacokinetic profile of the deuterated compound translates into a more robust pharmacological and biochemical response in the central nervous system. nih.gov

N Desmethyl N Ethyl Doxepin D3 As a Research Standard and Analytical Reference Material

Role in Drug Discovery and Development Support

The journey of a drug from discovery to market is underpinned by rigorous analytical testing. Isotopically labeled standards like N-Desmethyl N-ethyl Doxepin-d3 are critical for generating precise and reliable data throughout this process.

Tracer Applications in Metabolic Research

In pharmaceutical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. This compound serves as an effective tracer for such pharmacokinetic studies. evitachem.com The deuterium (B1214612) labeling allows the compound and its metabolites to be distinguished from their naturally occurring counterparts within a biological system. evitachem.com When administered, its path and transformation can be accurately monitored using sensitive analytical techniques. The stability of the deuterium label ensures that the compound's metabolic fate can be tracked with high fidelity, providing crucial insights into the biotransformation of Doxepin-related structures. evitachem.com

Contribution to Isotope Dilution Mass Spectrometry Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. This compound is an ideal internal standard for the quantification of Doxepin (B10761459), its metabolites, or related impurities in complex matrices like plasma, urine, or tissue samples. researchgate.netnih.gov

Because the labeled standard is chemically identical to the analyte, it experiences the same effects during sample preparation, extraction, and chromatographic separation. researchgate.netresearchgate.net However, it is easily differentiated by its higher mass in the mass spectrometer. nih.gov This co-elution and mass differentiation allow for highly accurate and precise quantification, as it corrects for sample loss during preparation and variations in instrument response (matrix effects). nih.gov This approach is central to developing the rugged and sensitive bioanalytical methods required for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Quality Control and Analytical Method Development for Related Compounds

Ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is a regulatory requirement. This compound plays a key role in the quality control of Doxepin and the development of analytical methods for its analysis.

Use as a Reference Standard for Impurity Profiling of Doxepin and its Metabolites

Pharmaceutical manufacturing processes can result in the formation of impurities, which must be identified, quantified, and controlled. The non-labeled form, N-Desmethyl N-ethyl Doxepin, is a known impurity or metabolite of Doxepin. synthinkchemicals.com The deuterated version, this compound, serves as a characterized reference standard for the development and validation of analytical methods aimed at detecting and quantifying such impurities in the Doxepin API and its formulated products. axios-research.com Its use helps ensure that drug formulations meet the stringent purity requirements set by regulatory bodies. evitachem.comaxios-research.com

Table 1: Profile of this compound

| Property | Value |

|---|---|

| Chemical Class | Organic Compound, Amine |

| Primary Use | Analytical Reference Standard, Research Tracer |

| Key Feature | Stable Isotope Labeling (Deuterium) |

| Parent Compound | Doxepin |

| Related Impurity | N-Desmethyl N-ethyl Doxepin |

Establishing Analytical Method Performance for Forensic and Research Laboratories

The development of a new analytical method, whether for clinical research, bioequivalence studies, or forensic toxicology, requires a comprehensive validation process to prove its reliability. nih.govresearchgate.net this compound is used as a reference material during method validation to establish key performance characteristics. axios-research.comsynzeal.com

Forensic and research laboratories rely on validated methods to produce defensible data for the quantification of tricyclic antidepressants and their metabolites in various biological samples. researchgate.net The use of a stable isotope-labeled standard like this compound is crucial for confirming the method's accuracy, precision, selectivity, and linearity, particularly for highly sensitive LC-MS/MS assays. researchgate.netnih.gov According to regulatory guidelines, a method must be validated for several parameters to be considered reliable. researchgate.net

Table 2: Typical Parameters Assessed During Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov |

| Linearity | The production of results that are directly proportional to the concentration of the analyte in samples. researchgate.net |

| Accuracy | The closeness of test results obtained by the method to the true value. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net |

| Recovery | The efficiency of the extraction procedure of an analytical method, within a limited range. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.